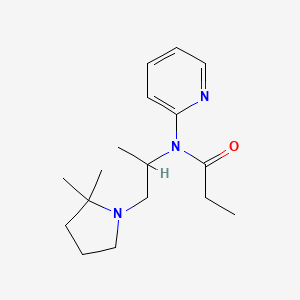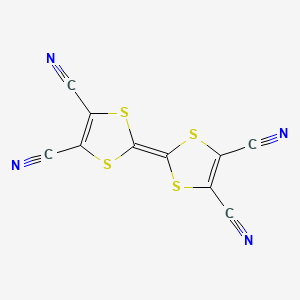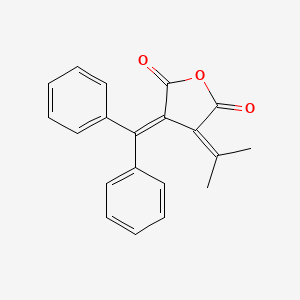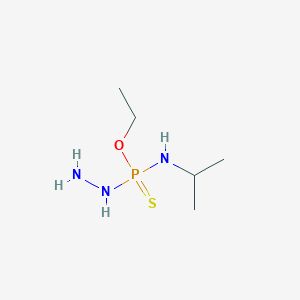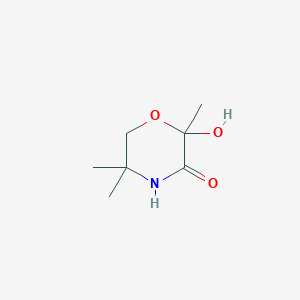
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol It is characterized by a morpholinone ring substituted with hydroxy and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 2,5,5-trimethyl-2-hydroxy-3-morpholinone with suitable chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives .
Wissenschaftliche Forschungsanwendungen
3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and trimethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- include other morpholinone derivatives with different substituents, such as:
- 3-Morpholinone, 2-hydroxy-2,5-dimethyl-
- 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl-4-methyl
Uniqueness
The uniqueness of 3-Morpholinone, 2-hydroxy-2,5,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other morpholinone derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
53153-49-4 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-hydroxy-2,5,5-trimethylmorpholin-3-one |
InChI |
InChI=1S/C7H13NO3/c1-6(2)4-11-7(3,10)5(9)8-6/h10H,4H2,1-3H3,(H,8,9) |
InChI-Schlüssel |
ZCDLPIUJDJTPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(C(=O)N1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


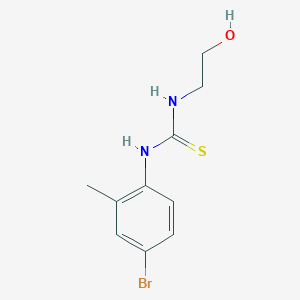
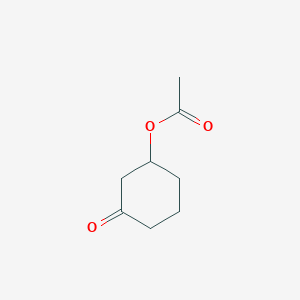
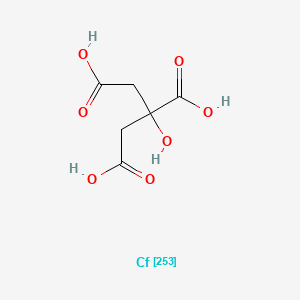
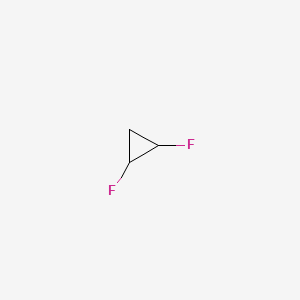
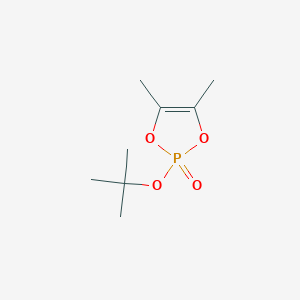
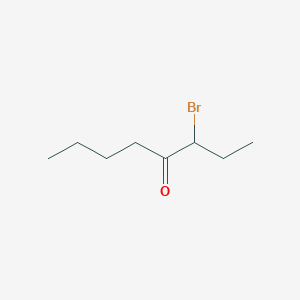
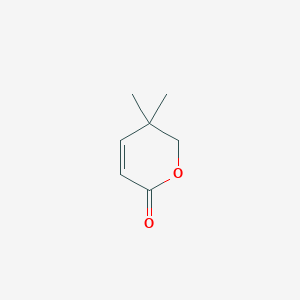
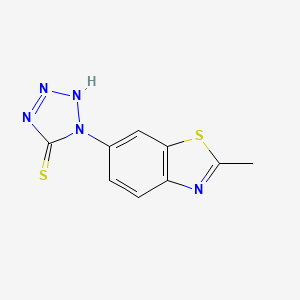
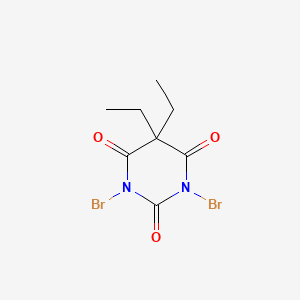
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
